Clarithromycin EP Impurity P
CAS No.: 123967-58-8
Cat. No.: VC0194072
Molecular Formula: C39H71NO13
Molecular Weight: 761.98
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123967-58-8 |
---|---|
Molecular Formula | C39H71NO13 |
Molecular Weight | 761.98 |
Appearance | White Solid |
Melting Point | >215°C (dec.) |
Introduction
Chemical Properties and Structure
Structural Characteristics
Clarithromycin EP Impurity P is a derivative of erythromycin A with additional methyl groups at the 4′ and 6 positions of the molecule. The molecular structure retains the macrolide ring system characteristic of the erythromycin family of antibiotics, with specific modifications that distinguish it from the parent clarithromycin compound .
Physicochemical Properties
The following table summarizes the key physicochemical properties of Clarithromycin EP Impurity P:
Property | Value |
---|---|
Chemical Name | 4′,6-Di-O-methylerythromycin A |
Molecular Formula | C39H71NO13 |
Molecular Weight | 761.98 g/mol (or 762.0 g/mol) |
CAS Number | 123967-58-8 |
Solubility | Methanol and DMSO |
Recommended Storage | 2-8°C |
Physical Appearance | White to off-white solid (typical for macrolides) |
These properties highlight the complex structural nature of this macrolide derivative, which shares similarities with clarithromycin while possessing distinct methyl group substitutions that alter its physicochemical behavior .
Analytical Methods and Characterization
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for detecting and quantifying Clarithromycin EP Impurity P in pharmaceutical formulations. According to European Pharmacopoeia Monograph 1651, specific HPLC conditions are recommended for the related substances assay of clarithromycin .
Separation Parameters
The separation between clarithromycin and its related impurities, including Impurity P, can be achieved using a Kinetex 3.5 μm XB-C18 column according to Ph. Eur. Monograph 1651 . This analytical method provides sufficient resolution to distinguish between the active pharmaceutical ingredient and its structurally related impurities, enabling accurate quantification for quality control purposes.
Retention Characteristics
Clarithromycin EP Impurity P is characterized by a relative retention time (RRT) of approximately 1.35 when analyzed according to the standard HPLC methods specified in pharmacopoeial monographs . This retention behavior serves as an important identification parameter, facilitating the recognition of this impurity during routine quality testing of clarithromycin products.
Preparation Methods
Synthetic Approaches
The preparation of Clarithromycin EP Impurity P requires selective methylation of specific hydroxyl groups on the clarithromycin molecule. This process presents significant challenges due to the presence of multiple hydroxyl groups in the molecule, which can lead to poor selectivity and the formation of additional impurities .
Patented Synthesis Method
A patented method describes the preparation of highly purified Clarithromycin EP Impurity P through a multi-step process:
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Protection of erythromycin oxime hydroxyl with 1,1-diisopropoxy hexanaphthene
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Selective protection of the aminosugar ring
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Methylation of specific hydroxyl groups
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Deprotection steps
This approach reportedly addresses the selectivity challenges of the methylation step and achieves a final product purity exceeding 99% .
Purification Techniques
The purification of Clarithromycin Impurity P crude product involves recrystallization in ethanol with controlled gradient cooling (approximately 10°C per hour) to achieve high purity levels. The recommended mass-volume ratio of ethanol to clarithromycin crude product is between 5-10 g/mL, with 7.5 g/mL being preferred for optimal results .
Regulatory Aspects and Quality Control
Pharmacopoeial Standards
Clarithromycin EP Impurity P is included in the clarithromycin bulk drug quality approach category specified by American and European pharmacopoeias . These official standards establish the acceptable limits for this impurity in clarithromycin drug substances and products, ensuring consistent quality across different manufacturers.
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